molecular formula C14H11N3O B2875218 N-(1H-indazol-6-yl)benzamide CAS No. 110327-54-3

N-(1H-indazol-6-yl)benzamide

Cat. No.: B2875218
CAS No.: 110327-54-3
M. Wt: 237.262
InChI Key: TUWICOFKUUWVIT-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .

Mode of Action

The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.

Biochemical Pathways

The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .

Result of Action

The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWICOFKUUWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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